molecular formula C19H17N3O4S B11098862 4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-N-(pyridin-2-yl)benzenesulfonamide

4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-N-(pyridin-2-yl)benzenesulfonamide

Cat. No.: B11098862
M. Wt: 383.4 g/mol
InChI Key: KIOBGUWCPGZISU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(2-HYDROXY-3-METHOXYPHENYL)METHYLENE]AMINO}-N~1~-(2-PYRIDYL)-1-BENZENESULFONAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of hydroxy, methoxy, and sulfonamide groups, which contribute to its diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2-HYDROXY-3-METHOXYPHENYL)METHYLENE]AMINO}-N~1~-(2-PYRIDYL)-1-BENZENESULFONAMIDE typically involves the condensation of 2-hydroxy-3-methoxybenzaldehyde with 4-aminobenzenesulfonamide in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as methanol or ethanol at room temperature, resulting in the formation of an imine bond .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[(2-HYDROXY-3-METHOXYPHENYL)METHYLENE]AMINO}-N~1~-(2-PYRIDYL)-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The imine bond can be reduced to form an amine.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH~3~) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted methoxy derivatives.

Scientific Research Applications

4-{[(2-HYDROXY-3-METHOXYPHENYL)METHYLENE]AMINO}-N~1~-(2-PYRIDYL)-1-BENZENESULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 4-{[(2-HYDROXY-3-METHOXYPHENYL)METHYLENE]AMINO}-N~1~-(2-PYRIDYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active site residues, while the hydroxy and methoxy groups can participate in additional interactions, enhancing binding affinity and specificity . These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    4-{[(2-HYDROXY-3-METHOXYPHENYL)METHYLENE]AMINO}BENZENESULFONAMIDE: Lacks the pyridyl group, which may affect its binding properties and reactivity.

    4-{[(2-HYDROXY-3-METHOXYPHENYL)METHYLENE]AMINO}-N~1~-(2-PYRIDYL)BENZENESULFONAMIDE: Similar structure but with variations in the position of functional groups.

Uniqueness

The presence of both the pyridyl and sulfonamide groups in 4-{[(2-HYDROXY-3-METHOXYPHENYL)METHYLENE]AMINO}-N~1~-(2-PYRIDYL)-1-BENZENESULFONAMIDE provides unique binding properties and reactivity compared to its analogs. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in scientific research and potential therapeutic applications.

Properties

Molecular Formula

C19H17N3O4S

Molecular Weight

383.4 g/mol

IUPAC Name

4-[(2-hydroxy-3-methoxyphenyl)methylideneamino]-N-pyridin-2-ylbenzenesulfonamide

InChI

InChI=1S/C19H17N3O4S/c1-26-17-6-4-5-14(19(17)23)13-21-15-8-10-16(11-9-15)27(24,25)22-18-7-2-3-12-20-18/h2-13,23H,1H3,(H,20,22)

InChI Key

KIOBGUWCPGZISU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1O)C=NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.